1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

Overview

Description

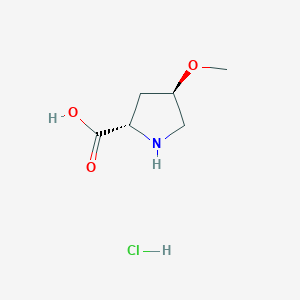

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate, also known as MT-45, is a synthetic opioid analgesic drug that has been recently identified as a novel psychoactive substance. It is a derivative of the piperidine class of compounds and has been reported to have potent analgesic effects in animal models.

Scientific Research Applications

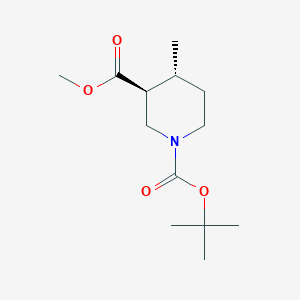

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of novel inhibitors and complex molecular structures. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is highlighted as a key intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550, demonstrating its role in pharmaceutical synthesis processes. This method has the advantages of utilizing easily obtained raw materials and being suitable for industrial scale-up due to its simple operation steps and high total yield (Chen Xin-zhi, 2011).

NMR Tagging and Binding Affinity Measurements

O-tert-Butyltyrosine (Tby), a derivative, has been utilized for its exceptional NMR tagging properties in high-molecular-weight systems. It facilitates the observation of narrow signal resonances in spectral regions with limited overlap, making it highly valuable in protein research. This application enables quantitative measurements of ligand binding affinities at submicromolar concentrations, offering a less resource-intensive method for determining dissociation constants (Wan-Na Chen et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related to the discussed compound, are utilized as versatile intermediates for the asymmetric synthesis of a wide array of amines. This method leverages the tert-butanesulfinyl group's dual role in activating imines for nucleophilic addition and serving as a chiral directing group. This approach is instrumental in synthesizing highly enantioenriched amines, showcasing the compound's significance in developing chiral molecules (J. Ellman et al., 2002).

Structural Analysis and Conformation Studies

The molecular structure and conformational analysis of derivatives, like 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, provide insights into the interactions and stability of these molecules. Investigations into their synthesis methods and the influence of substituents on molecular properties enhance the understanding of chemical bonding and molecular geometry. Such studies are crucial for designing molecules with desired properties and functions (M. Cygler et al., 1980).

properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBAIJGHSDICOZ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1649431.png)

![1-(4-{4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl}-3-fluorophenyl)ethan-1-one](/img/structure/B1649443.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1649448.png)